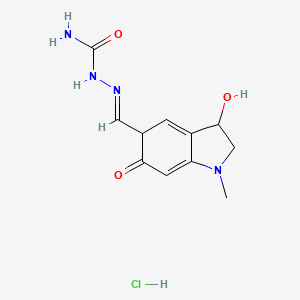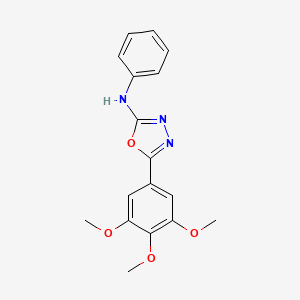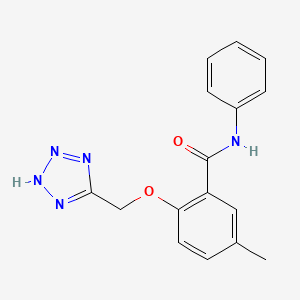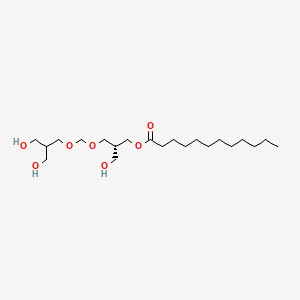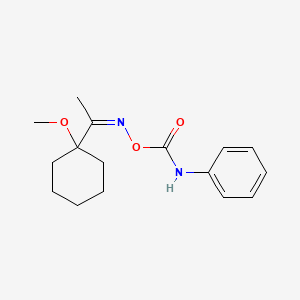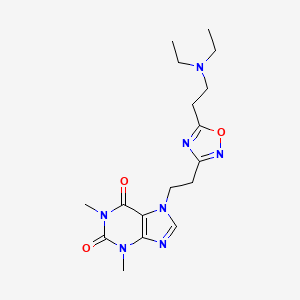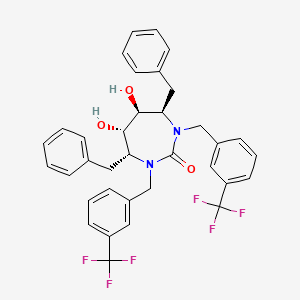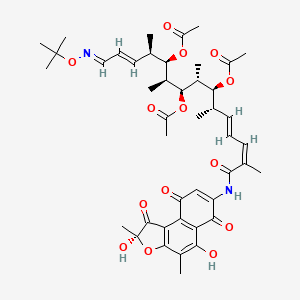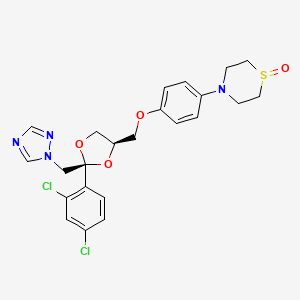
Thiomorpholine, 4-(4-((2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-, 1-oxide, cis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiomorpholine, 4-(4-((2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-, 1-oxide, cis- is a complex organic compound that belongs to the class of thiomorpholines. This compound is characterized by its unique structure, which includes a thiomorpholine ring, a triazole moiety, and a dioxolane ring. The presence of these functional groups suggests that the compound may have interesting chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the thiomorpholine ring: This can be achieved through the reaction of a suitable amine with a sulfur-containing reagent.
Introduction of the triazole moiety:
Formation of the dioxolane ring: This can be done through the reaction of a diol with an aldehyde or ketone under acidic conditions.
Final assembly: The various fragments are then coupled together using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring.
Reduction: Reduction reactions could target the triazole moiety or other functional groups.
Substitution: The compound may participate in substitution reactions, especially at positions where the functional groups are attached.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogenating agents, nucleophiles
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a useful ligand in coordination chemistry.
Biology
In biology, the compound might be studied for its potential biological activity. The presence of the triazole moiety suggests that it could have antifungal or antibacterial properties.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. For example, it might be tested as a drug candidate for the treatment of infections or other diseases.
Industry
In industry, the compound could be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
作用机制
The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an antifungal agent, it might inhibit the synthesis of ergosterol, a key component of fungal cell membranes. Alternatively, if it has antibacterial activity, it might inhibit the synthesis of bacterial cell walls or interfere with other essential processes.
相似化合物的比较
Similar Compounds
Thiomorpholine derivatives: These compounds share the thiomorpholine ring and may have similar chemical and biological properties.
Triazole-containing compounds: These compounds contain the triazole moiety and are often studied for their antifungal and antibacterial activity.
Dioxolane-containing compounds: These compounds contain the dioxolane ring and may have unique chemical reactivity.
Uniqueness
The uniqueness of Thiomorpholine, 4-(4-((2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-, 1-oxide, cis- lies in its combination of functional groups. This combination may confer unique chemical reactivity and biological activity, making it a valuable compound for scientific research and industrial applications.
属性
CAS 编号 |
103661-10-5 |
|---|---|
分子式 |
C23H24Cl2N4O4S |
分子量 |
523.4 g/mol |
IUPAC 名称 |
4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1,4-thiazinane 1-oxide |
InChI |
InChI=1S/C23H24Cl2N4O4S/c24-17-1-6-21(22(25)11-17)23(14-29-16-26-15-27-29)32-13-20(33-23)12-31-19-4-2-18(3-5-19)28-7-9-34(30)10-8-28/h1-6,11,15-16,20H,7-10,12-14H2/t20-,23-/m1/s1 |
InChI 键 |
UCIROMKTXYHXEI-NFBKMPQASA-N |
手性 SMILES |
C1CS(=O)CCN1C2=CC=C(C=C2)OC[C@@H]3CO[C@@](O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl |
规范 SMILES |
C1CS(=O)CCN1C2=CC=C(C=C2)OCC3COC(O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Cyano-2-[3-[[4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-YL)phenyl]amino]-1H-isoindol-1-ylidene]acetamide](/img/structure/B12715634.png)

